Di-tert-hexyl sulphide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94246-77-2 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpentan-2-ylsulfanyl)pentane |
InChI |
InChI=1S/C12H26S/c1-7-9-11(3,4)13-12(5,6)10-8-2/h7-10H2,1-6H3 |
InChI Key |
IEEFWTULOQFBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)SC(C)(C)CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Di Tert Hexyl Sulphide and Sterically Hindered Dialkyl Sulphides
Thiol-Based Precursor Strategies
The use of thiols as precursors is a common and versatile approach for the synthesis of sulphides. For a sterically hindered compound like di-tert-hexyl sulphide, the reactivity of the corresponding tert-hexyl thiol (2,3-dimethyl-2-butanethiol) is a critical factor.
Oxidative Coupling Reactions for Sulphide Formation
The oxidative coupling of thiols to form symmetrical disulphides is a well-established transformation. However, the direct oxidative coupling of a thiol with an alkylating agent to form a sulphide is less common and often requires specific conditions to avoid the preferential formation of the disulphide. For sterically hindered thiols like tert-hexyl thiol, direct coupling is further complicated by the reduced accessibility of the sulfur atom.
Research into the oxidative coupling of various thiols has shown that the choice of oxidant and catalyst is crucial. While many methods focus on the formation of disulphides, certain systems can be adapted for sulphide synthesis. For instance, the use of specific metal catalysts in the presence of an oxidizing agent and an appropriate alkyl source can, in principle, lead to the desired sulphide. However, for tertiary thiols, this route is often low-yielding due to competing elimination reactions and the inherent steric hindrance.
Nucleophilic Substitution Approaches Utilizing Thiolates
A more prevalent and generally more effective method for the synthesis of sterically hindered dialkyl sulphides is through the nucleophilic substitution reaction of a thiolate with an alkyl halide. This SN2 reaction involves the formation of a potent nucleophile, the tert-hexylthiolate anion, which then attacks an electrophilic carbon.
The formation of the thiolate is typically achieved by treating the corresponding thiol with a strong base, such as sodium hydride (NaH) or an alkoxide. The resulting thiolate is a powerful nucleophile, but its reactivity in SN2 reactions can be significantly diminished by steric hindrance, both in the thiolate itself and in the alkyl halide.
For the synthesis of this compound, the reaction would involve tert-hexylthiolate and a tert-hexyl halide. However, due to the tertiary nature of the electrophilic carbon in the tert-hexyl halide, SN2 reactions are highly disfavored and elimination reactions (E2) tend to predominate. Therefore, this approach is generally not viable for the synthesis of symmetrical di-tertiary alkyl sulphides.
This method is more successful when a less hindered alkyl halide is used. For example, reacting tert-hexylthiolate with methyl iodide would be expected to proceed with a much higher yield of the corresponding methyl tert-hexyl sulphide.
Table 1: Representative Yields of Nucleophilic Substitution for Sulphide Synthesis
| Thiolate | Alkyl Halide | Product | Yield (%) |
| Ethanethiolate | Ethyl Bromide | Diethyl sulphide | >90 |
| tert-Butylthiolate | Methyl Iodide | Methyl tert-butyl sulphide | ~85 |
| tert-Butylthiolate | tert-Butyl Chloride | Di-tert-butyl sulphide | <5 |
Note: The data in this table is illustrative of general trends in SN2 reactions for sulphide synthesis and does not represent specific experimental results for this compound.
Alkylation and Arylation Reactions for C-S Bond Construction
The direct alkylation of thiols is a fundamental method for the construction of carbon-sulfur bonds. This typically involves the reaction of a thiol with an alkyl halide in the presence of a base. As discussed in the context of nucleophilic substitution, the steric hindrance of the tert-hexyl group poses a significant challenge.
For the synthesis of this compound via this route, one would react tert-hexyl thiol with a tert-hexyl halide. The severe steric hindrance around the sulfur atom of the thiol and the tertiary nature of the alkyl halide make this transformation extremely difficult to achieve through a direct SN2 mechanism. Alternative pathways, such as those involving radical intermediates or specialized catalysts, may be required to facilitate this type of C-S bond formation.
Catalytic Methods in Sulphide Synthesis
To overcome the limitations imposed by steric hindrance, various catalytic methods have been developed. These methods often offer milder reaction conditions and improved yields for the synthesis of challenging molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly using palladium or copper, has become a powerful tool for the formation of C-S bonds. nih.gov These methods typically involve the coupling of a thiol with an organic halide or pseudohalide. While extensively developed for the synthesis of aryl sulphides, these catalytic systems can also be applied to the synthesis of dialkyl sulphides.
For sterically hindered substrates, the choice of ligand is critical to the success of the coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst deactivation.
A plausible, though challenging, route to this compound using this methodology would involve the palladium-catalyzed coupling of tert-hexyl thiol with a tert-hexyl halide. The significant steric bulk would likely require a highly active catalyst system and carefully optimized reaction conditions to achieve a reasonable yield. Research on the coupling of tertiary alkyl thiols with tertiary alkyl halides is limited, highlighting the difficulty of this transformation.
Table 2: Examples of Transition Metal-Catalyzed C-S Coupling for Sulphide Synthesis
| Catalyst/Ligand | Thiol | Halide/Pseudohalide | Product | Yield (%) |
| Pd(dba)₂ / Xantphos | Thiophenol | 4-Bromotoluene | 4-Tolyl phenyl sulphide | 95 |
| CuI / Ethylenediamine | Ethanethiol | Iodobenzene | Ethyl phenyl sulphide | 88 |
| NiCl₂(dppp) | tert-Butylthiol | Bromobenzene | tert-Butyl phenyl sulphide | 75 |
Note: This table presents examples of transition metal-catalyzed C-S bond formation and is intended to illustrate the general utility of these methods.
Phase Transfer Catalysis in Dialkyl Sulphide Synthesis
Phase transfer catalysis (PTC) is a valuable technique for conducting reactions between reagents that are in different, immiscible phases. nitrkl.ac.in In the context of sulphide synthesis, PTC can facilitate the reaction between an aqueous solution of a thiolate salt and an organic solution of an alkyl halide. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the thiolate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. nitrkl.ac.in
This method can be advantageous for the synthesis of sterically hindered sulphides as it can allow for the use of high concentrations of the nucleophile in the organic phase, potentially driving the reaction forward despite the steric hindrance. For the synthesis of this compound, a phase transfer-catalyzed reaction between an aqueous solution of tert-hexylthiolate and an organic solution of a tert-hexyl halide could be envisioned. However, the inherent difficulty of the SN2 reaction on a tertiary carbon center remains a major obstacle.
The effectiveness of PTC is highly dependent on the choice of catalyst, solvent, and reaction conditions. For sterically demanding reactions, lipophilic quaternary ammonium salts with long alkyl chains are often more effective.
Table 3: Common Phase Transfer Catalysts and Their Applications
| Catalyst | Typical Application |
| Tetrabutylammonium bromide (TBAB) | General purpose for various substitution reactions. |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Used in both substitution and oxidation reactions. |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | Effective for reactions involving high steric hindrance. |
| 18-Crown-6 | Used to solubilize alkali metal salts in organic solvents. |
Chemo- and Regioselective Synthesis of Complex Sulphide Architectures
The construction of complex molecules containing sterically hindered sulphide moieties demands precise control over chemo- and regioselectivity. The bulky tert-hexyl groups in this compound create a sterically crowded environment around the sulfur atom, making it a challenging target for traditional nucleophilic substitution reactions.
One of the primary challenges in synthesizing unsymmetrical, sterically hindered sulphides is controlling the chemoselectivity to avoid the formation of symmetrical side products. Traditional methods often involve the reaction of a thiol with an alkyl halide, but this can lead to a mixture of products, especially when dealing with bulky substrates.
To address these challenges, methodologies have been developed that allow for the sequential introduction of different alkyl groups onto a sulfur atom. For instance, the reaction of a thiol with 1-chlorobenzotriazole (B28376) can form a stable intermediate that subsequently reacts with a second, different thiol to produce an unsymmetrical disulfide with high selectivity. While this method is for disulfides, similar principles can be applied to sulfide (B99878) synthesis by using an appropriate sulfur transfer agent.
Regioselectivity becomes crucial when the alkyl groups themselves contain functional groups or when the sulphide linkage is part of a larger, more complex molecule. The choice of catalyst and reaction conditions can direct the reaction to a specific site on the molecule. For example, in the synthesis of sulphides from multifunctional substrates, protecting groups may be necessary to ensure that the sulfur nucleophile attacks the desired electrophilic carbon.
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, which offer a powerful tool for the chemo- and regioselective formation of C-S bonds. These methods can tolerate a wide range of functional groups and have been successfully applied to the synthesis of complex aryl alkyl sulphides. While less common for dialkyl sulphides, similar strategies are being explored.
The table below summarizes some research findings on the synthesis of sterically hindered dialkyl sulphides, illustrating the reaction conditions and yields achieved for compounds analogous to this compound.
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| tert-Butyl chloride, Sodium sulfide | Phase-Transfer Catalyst (PEG-400) | DMF | Microwave | 90 | google.com |
| tert-Butyl mercaptan, Sulfur | Triethylamine | Neat | 85 | 87.4 | prepchem.com |
| Alkyl halides, Sodium thiosulfate (B1220275) pentahydrate | - | DMSO | 60-70 | High | rsc.orgresearchgate.net |
Green Chemistry Principles Applied to Sulphide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and other sterically hindered dialkyl sulphides can benefit significantly from the application of these principles.
Safer Solvents and Reaction Conditions: A key aspect of green chemistry is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on developing solvent-free reaction conditions or utilizing greener alternatives such as water, ionic liquids, or deep eutectic solvents. For instance, a simple and efficient method for the preparation of symmetrical dialkyl disulfides from alkyl halides has been developed using water as the solvent. figshare.com
Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. Phase-transfer catalysis (PTC) is a particularly useful technique for the synthesis of sulphides. nih.govnitrkl.ac.inphasetransfer.comresearchgate.netcrdeepjournal.org PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, often allowing for the use of less hazardous reactants and milder reaction conditions. nitrkl.ac.in This can lead to higher yields, reduced reaction times, and the elimination of the need for expensive or dangerous solvents. crdeepjournal.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy generate less waste. The development of one-pot syntheses, where multiple reaction steps are carried out in the same flask without isolating intermediates, can significantly improve atom economy.
Use of Less Hazardous Reagents: Many traditional methods for sulphide synthesis involve the use of foul-smelling and toxic thiols. Greener approaches aim to replace these with less hazardous alternatives. For example, odorless sulfur sources can be employed, or in situ generation of the thiol can be performed to minimize exposure. A novel method for the direct synthesis of symmetrical and unsymmetrical sulphides and disulfides from aryl halides and ethyl potassium xanthogenate avoids the use of thiols. organic-chemistry.org
The following table presents some examples of green chemistry principles applied to the synthesis of dialkyl sulphides.
| Green Chemistry Principle | Methodology | Reactants | Conditions | Benefit | Reference |
| Safer Solvents | Synthesis in water | Alkyl halides, Potassium-5-methyl-1,3,4-oxadiazole-2-thiolate | Aqueous, mild | Avoids organic solvents | figshare.com |
| Catalysis | Phase-Transfer Catalysis | n-Bromobutane, Sodium sulfide | Biphasic solution | Increased reaction rate and efficiency | nih.gov |
| Less Hazardous Reagents | Odorless sulfur sources | Nitroarenes, Alkyl halides, S8/KF | Green solvents | Avoids the use of toxic thiols | organic-chemistry.org |
| Atom Economy | One-pot synthesis | Alkyl halide, Sodium thiosulfate | DMSO, 60-70°C | Scalable, high yield | rsc.orgresearchgate.net |
Mechanistic Investigations of Di Tert Hexyl Sulphide Reactivity and Transformations
Nucleophilic Reactivity at the Sulphur Center
The lone pairs of electrons on the sulphur atom make di-tert-hexyl sulphide a potent nucleophile, enabling it to react with a range of electrophiles. This nucleophilicity is the basis for its oxidation, the formation of sulphonium salts, and the subsequent generation of sulphur ylides.
Oxidation Pathways to Sulphoxides and Sulphones
The oxidation of sulphides is a fundamental transformation that proceeds in a stepwise manner, first yielding sulphoxides and then, upon further oxidation, sulphones. researchgate.net This process is a direct and common method for preparing these important functional groups. orientjchem.org A variety of oxidizing agents can be employed for this transformation, with the selectivity for the sulphoxide or sulphone often being controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org
For this compound, oxidation involves the nucleophilic attack of the sulphur atom on the oxidant. Common reagents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective. nih.govthieme-connect.com The use of H₂O₂ is considered a "green" oxidation method due to its benign byproduct, water. nih.gov The first oxidation step forms di-tert-hexyl sulphoxide. Due to the electron-withdrawing nature of the sulphinyl group, the resulting sulphoxide is less nucleophilic than the starting sulphide, which can allow for the selective isolation of the sulphoxide under controlled conditions. However, with a stronger oxidant or excess reagent, a second oxidation occurs to yield the corresponding di-tert-hexyl sulphone, a highly stable functional group. orientjchem.org
| Oxidizing Agent | Product(s) | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Di-tert-hexyl sulphoxide, Di-tert-hexyl sulphone | Transition-metal-free, often with acetic acid; room temperature. nih.gov |
| m-CPBA | Di-tert-hexyl sulphoxide, Di-tert-hexyl sulphone | Stoichiometric control in a solvent like dichloromethane (B109758) (DCM). |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Di-tert-hexyl sulphone | Often used for complete oxidation to the sulphone. orientjchem.org |
| Selectfluor | Di-tert-hexyl sulphoxide, Di-tert-hexyl sulphone | Eco-friendly oxidation using H₂O as the oxygen source. |
Formation and Reactivity of Sulphonium Salts
As a nucleophile, this compound can react with alkyl halides through an Sₙ2 mechanism to form stable trialkylsulphonium salts. mdpi.com In this reaction, the sulphur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulphur bond. The resulting sulphonium salt features a positively charged sulphur atom bonded to three alkyl groups.
The formation is typically achieved by reacting the sulphide with alkylating agents such as alkyl iodides, bromides, or triflates. mdpi.comnih.gov The reactivity of the alkyl halide influences the reaction rate. Due to the steric hindrance of the tert-hexyl groups, these reactions may require more forcing conditions compared to less bulky sulphides.
Sulphonium salts are themselves valuable synthetic intermediates. The alkyl groups attached to the sulphur can be transferred to nucleophiles, making sulphonium salts effective alkylating agents. nih.gov Furthermore, they serve as essential precursors for the generation of sulphur ylides. mdpi.com
| Alkylating Agent | Sulphonium Salt Product | General Reaction |
| Methyl iodide (CH₃I) | Di-tert-hexyl(methyl)sulphonium iodide | R₂S + CH₃I → [R₂S-CH₃]⁺I⁻ |
| Ethyl triflate (EtOTf) | Di-tert-hexyl(ethyl)sulphonium triflate | R₂S + EtOTf → [R₂S-Et]⁺TfO⁻ |
| Benzyl bromide (BnBr) | Benzyl(di-tert-hexyl)sulphonium bromide | R₂S + BnBr → [R₂S-Bn]⁺Br⁻ |
| (where R = tert-hexyl) |
Generation and Applications of Sulphur Ylides
Sulphur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulphur atom. baranlab.org They are typically generated in situ by the deprotonation of a sulphonium salt at the α-carbon position using a strong base, such as sodium hydride or an organolithium reagent. mdpi.com The stability of the resulting ylide is influenced by the substituents on the carbanion; electron-withdrawing groups enhance stability. baranlab.org
For this compound, a suitable sulphonium salt, such as di-tert-hexyl(methyl)sulphonium iodide, would be the precursor. Treatment with a strong base would remove a proton from the methyl group to generate the corresponding sulphur ylide.
Sulphur ylides are highly versatile reagents in organic synthesis, most famously used as methylene-transfer agents in the Corey-Chaykovsky reaction. mdpi.com In this reaction, the ylide adds to a carbonyl compound (an aldehyde or ketone) to form an epoxide, regenerating the sulphide. youtube.com This reactivity makes them a stable and often more selective alternative to diazo compounds for the synthesis of small rings like epoxides and cyclopropanes. mdpi.comresearchgate.netnih.gov
| Reaction | Reactants | Product |
| Ylide Generation | Di-tert-hexyl(methyl)sulphonium salt + Strong Base (e.g., NaH) | Di-tert-hexylsulphonium methylide + Conjugate Acid |
| Epoxidation (Corey-Chaykovsky) | Di-tert-hexylsulphonium methylide + Cyclohexanone | 1-Oxa-spiro[2.5]octane + this compound |
| Cyclopropanation | Di-tert-hexylsulphonium methylide + α,β-Unsaturated Ester | Substituted Cyclopropane + this compound |
Radical-Mediated Reaction Pathways
In addition to nucleophilic pathways, this compound can undergo reactions involving radical intermediates. These reactions are typically initiated by heat or light and involve the breaking and forming of bonds via single-electron steps.
Homolytic Bond Cleavage Processes (e.g., C-S, S-S)
Aliphatic thioethers can undergo homolytic bond cleavage under photolytic conditions (e.g., irradiation at 254 nm). researchgate.net The carbon-sulphur (C–S) bond is generally the weakest bond in the molecule and is therefore the most likely site for cleavage. For this compound, irradiation would lead to the formation of a tert-hexyl radical and a tert-hexylthiyl radical (t-HexS•).
The fate of these radical fragments depends on the reaction conditions. Thiyl radicals have a strong tendency to couple with each other, leading to the formation of di-tert-hexyl disulfide (t-Hex-S-S-t-Hex). researchgate.net The tert-hexyl carbon radicals may undergo various reactions, including hydrogen abstraction from the solvent, disproportionation, or coupling. researchgate.net The presence of radical scavengers can be used to trap these intermediates, providing evidence for the radical pathway.
Radical Addition and Coupling Reactions
Thiyl radicals (R-S•), which can be generated from the homolytic cleavage of the corresponding disulphide, are versatile intermediates for forming new carbon-sulphur bonds. mdpi.com These radicals can add across unsaturated C-C bonds, such as those in alkenes and alkynes. nih.gov This process, known as hydrothiolation, is a powerful method for synthesizing substituted sulphides. The addition of a thiyl radical to an alkene typically proceeds via an anti-Markovnikov pathway, where the sulphur atom adds to the less substituted carbon atom.
Furthermore, radical C-S cross-coupling reactions can be achieved. For instance, the reaction of cycloalkanes with disulphides can be promoted by radical initiators like di-tert-butyl peroxide (DTBP). nih.gov This process involves the generation of a thiyl radical, which then couples with an alkyl radical generated from C-H abstraction of the cycloalkane. This demonstrates a pathway for the direct functionalization of C-H bonds to form C-S bonds. nih.gov While specific studies on this compound are limited, these principles of radical chemistry are broadly applicable to dialkyl sulphides and their corresponding disulphides.
Influence of Radical Initiators on Reaction Selectivity
Radical initiators function by decomposing at elevated temperatures to produce highly reactive radical species. study.com For example, AIBN eliminates nitrogen gas to form two 2-cyano-2-propyl radicals. wikipedia.org These initiator radicals (In•) can then engage with this compound in several ways:
Hydrogen Abstraction: The initiator radical can abstract a hydrogen atom from one of the tert-hexyl groups, forming a carbon-centered radical on the alkyl chain. This new radical can undergo further reactions like rearrangement or elimination.
Addition to Sulphur (less likely): Direct addition to the sulphur atom is sterically hindered and less common for dialkyl sulphides compared to other radical pathways.
Initiation of C-S Bond Cleavage: The presence of a high-energy radical pool can promote the homolytic cleavage of the C-S bond, which might otherwise require higher temperatures.
The crucial impact of the radical pool is on reaction selectivity. In a purely thermal process, a concerted reaction might be favored. However, when radical initiators are present, the reaction is diverted through a radical chain mechanism. This concept is well-illustrated by studies on the analogous di-tert-butyl sulphide, where the use of a radical inhibitor (cyclohexene) dramatically shifted the product distribution by scavenging free radicals and favoring a non-radical, concerted decomposition pathway. butler.edumit.edu This demonstrates that controlling the radical environment is key to dictating the reaction's outcome. The presence of an initiator would have the opposite effect, favouring radical-mediated products over those from molecular elimination. butler.edu
| Factor | Effect on Reaction Pathway | Expected Outcome for this compound |
| No Initiator (Thermal) | Favors concerted, unimolecular pathways with high activation energy. | Predominance of elimination products (e.g., alkene + thiol). |
| With Radical Initiator (e.g., AIBN) | Promotes radical chain mechanisms via hydrogen abstraction or bond homolysis. | Increased formation of products from radical intermediates (e.g., alkanes, disulphides, products of C-S cleavage). |
| With Radical Inhibitor | Scavenges free radicals, suppressing radical chain reactions. | Selectivity shifts strongly toward concerted, molecular pathway products. butler.edu |
Thermal Decomposition and Pyrolysis Mechanisms
The thermal decomposition, or pyrolysis, of this compound is expected to proceed primarily through two competing mechanistic pathways, heavily influenced by the steric bulk of the tert-hexyl groups. The behavior is analogous to that of di-tert-butyl sulphide, for which detailed mechanistic studies have been performed. butler.edumit.edu
Concerted Unimolecular Decomposition: This pathway involves a four-membered cyclic transition state, leading to the elimination of an alkene and a thiol. For this compound, this would yield 2-methyl-1-pentene (B165372) and tert-hexyl thiol. This reaction is a key pathway, particularly when radical reactions are suppressed. butler.edumit.edu It is a first-order process that does not involve radical intermediates in its primary step.
C-S Bond Homolysis: This pathway involves the breaking of the carbon-sulphur bond to generate a pair of radicals: a tert-hexyl radical and a tert-hexylthiyl radical (t-HexS•). This initiation step requires significant thermal energy to overcome the C-S bond dissociation energy. The resulting radicals can then undergo a variety of secondary reactions:
Hydrogen Abstraction: The tert-hexyl radical can abstract a hydrogen atom from another molecule to form 2-methylpentane.
Disproportionation: Two tert-hexyl radicals can react to form an alkane (2-methylpentane) and an alkene (2-methyl-1-pentene).
Dimerization: Two tert-hexylthiyl radicals can combine to form di-tert-hexyl disulphide.
Studies on di-tert-butyl sulphide showed that the concerted unimolecular decomposition was a crucial reaction, while radical pathways significantly influenced the final product distribution, especially in the absence of inhibitors. butler.edumit.edu
| Decomposition Pathway | Primary Products | Secondary Products | Mechanism Type |
| Unimolecular Elimination | 2-Methyl-1-pentene + tert-Hexyl thiol | Products from thiol decomposition (e.g., H₂S) | Concerted, Molecular |
| C-S Bond Homolysis | tert-Hexyl radical + tert-Hexylthiyl radical | 2-Methylpentane, Di-tert-hexyl disulphide | Free Radical |
Elucidation of Reaction Kinetics and Thermodynamic Parameters
Reaction Kinetics: The rate of a reaction involving this compound, such as oxidation, would be described by a rate law, Rate = k[Sulphide]^x[Oxidant]^y, where 'k' is the rate constant and 'x' and 'y' are the reaction orders. The kinetics of sulphide oxidation are known to be influenced by several factors, including temperature, solvent, and the presence of catalysts. nih.govnih.gov The activation energy (Ea) for such a reaction would represent the minimum energy required for the transformation to occur. For the oxidation of a sterically hindered sulphide, the activation energy is expected to be significant, reflecting the energy needed to overcome steric repulsion in the transition state.
Thermodynamic Parameters: The key thermodynamic parameters governing a reaction are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For the oxidation of a sulphide to a sulphoxide, the reaction is typically exothermic (negative ΔH), as a strong S=O bond is formed. The activation parameters (ΔH‡, ΔS‡, and ΔG‡) describe the transition state. The activation free energy (ΔG‡) for the oxidation of dialkyl sulphides is influenced by both enthalpic and entropic factors. For instance, computational studies on sulphide oxidation by molybdenum peroxo complexes show activation free energies in the range of 18-21 kcal/mol. acs.org A highly ordered transition state, which is likely for the bimolecular oxidation of a bulky sulphide, would be characterized by a negative entropy of activation (ΔS‡).
The following table provides a conceptual overview of the kinetic and thermodynamic parameters for a representative reaction: the oxidation of this compound to its corresponding sulphoxide.
| Parameter | Symbol | Conceptual Value/Range | Significance |
| Activation Energy | Eₐ | Moderate to High | The energy barrier that must be overcome for the reaction to proceed. Steric hindrance from tert-hexyl groups increases this barrier. |
| Enthalpy of Activation | ΔH‡ | Positive | The heat required to reach the transition state. |
| Entropy of Activation | ΔS‡ | Negative | Reflects the decrease in randomness as two molecules (sulphide and oxidant) combine to form a more ordered transition state. |
| Gibbs Free Energy of Activation | ΔG‡ | 18-30 kcal/mol acs.org | The overall barrier to reaction, combining enthalpy and entropy. Determines the reaction rate at a given temperature. |
| Enthalpy of Reaction | ΔH_rxn | Negative (Exothermic) | The reaction releases heat due to the formation of the stable sulphoxide S=O bond. |
Stereochemical Aspects of Sulphide Reactions
The sulphur atom in the symmetrical but prochiral this compound possesses two lone pairs of electrons, making it a target for stereoselective reactions, most notably oxidation. The oxidation of the sulphide to di-tert-hexyl sulphoxide creates a new stereocenter at the sulphur atom, resulting in the potential formation of two enantiomers: (R)-di-tert-hexyl sulphoxide and (S)-di-tert-hexyl sulphoxide.
When an achiral oxidizing agent, such as hydrogen peroxide (H₂O₂) or a simple peroxy acid, is used, the attack on either lone pair of the sulphur atom is equally probable. This results in the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.
However, asymmetric synthesis can be achieved by using chiral reagents or catalysts, leading to an excess of one enantiomer over the other (enantioselectivity). libretexts.orgrsc.orgnih.gov The mechanism for this selectivity relies on the formation of a diastereomeric transition state. A chiral catalyst (e.g., a metal complex with a chiral ligand like a salen or tartrate derivative) or a chiral oxidant coordinates with the sulphide and/or the achiral oxidant. nih.govacs.org Due to steric and electronic interactions within this chiral environment, the delivery of the oxygen atom to one "face" of the sulphur atom (i.e., to one specific lone pair) is energetically favoured over the other. This difference in activation energy for the two diastereomeric transition states leads to the preferential formation of one enantiomer.
Enzyme-catalyzed oxidations, for example using monooxygenases or peroxidases, are also highly effective at producing enantiopure sulphoxides through similar principles of creating a chiral environment in the enzyme's active site. libretexts.orgmdpi.com The degree of enantiomeric excess (ee) achieved is a measure of the reaction's stereoselectivity. For many dialkyl sulphides, ee values can be low, but specialized catalytic systems have been developed to improve this. researchgate.net
| Oxidizing System | Chirality | Expected Product | Stereochemical Outcome |
| Hydrogen Peroxide (H₂O₂) | Achiral | (R/S)-Di-tert-hexyl sulphoxide | Racemic mixture (0% ee) |
| Chiral Metal-Salen Complex + Oxidant | Chiral | (R)- or (S)-Di-tert-hexyl sulphoxide | Enantiomerically enriched or pure product (>0% ee) libretexts.orgrsc.org |
| Chiral Oxaziridine | Chiral | (R)- or (S)-Di-tert-hexyl sulphoxide | Enantiomerically enriched product |
| Enzyme (e.g., Monooxygenase) | Chiral | (R)- or (S)-Di-tert-hexyl sulphoxide | High enantiomeric excess (often >95% ee) libretexts.orgmdpi.com |
Advanced Spectroscopic and Analytical Characterization of Di Tert Hexyl Sulphide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Di-tert-hexyl sulphide, a multi-faceted NMR approach would be employed to elucidate its constitution and conformational dynamics.
High-Resolution ¹H and ¹³C NMR Studies for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for structural assignment. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons of the tert-hexyl groups. Due to the complexity and potential for overlapping signals from the alkyl chains, high-field NMR instrumentation would be necessary for adequate resolution.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The chemical shifts of the carbons directly bonded to the sulfur atom would be of particular diagnostic value, appearing in a characteristic downfield region due to the electronegativity of sulfur.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-Carbon | - | ~50-60 |
| β-Carbons | ~1.3 - 1.7 | ~30-40 |
| Other Alkyl C | ~0.8 - 1.5 | ~14-30 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To definitively assign the ¹H and ¹³C signals and confirm the bonding framework, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivities within each tert-hexyl group. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon skeleton.
Dynamic NMR for Conformational Analysis and Hindered Rotation
The bulky tert-hexyl groups in this compound are expected to lead to hindered rotation around the C-S bonds. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, would be employed to investigate these conformational dynamics. At lower temperatures, the rotation may become slow enough on the NMR timescale to observe distinct signals for different conformers. Analysis of the changes in the spectra with temperature can provide quantitative information about the energy barriers to rotation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
Characteristic Vibrational Modes of the Sulphide Linkage
Both IR and Raman spectroscopy can be used to identify the vibrational modes associated with the C-S bond. The C-S stretching vibration in alkyl sulphides typically appears as a weak to medium intensity band in the IR spectrum in the range of 600-800 cm⁻¹. Raman spectroscopy is often more sensitive to the symmetric C-S-C stretching mode, providing complementary data for a confident assignment.
Table 2: Characteristic Vibrational Frequencies for Alkyl Sulphides (Note: These are general ranges and the exact position for this compound would require experimental measurement.)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-S Stretch | IR, Raman | 600 - 800 |
| C-H Stretch (alkyl) | IR, Raman | 2850 - 3000 |
In-situ Vibrational Studies of Reaction Intermediates
In-situ vibrational spectroscopy, particularly techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy, could be utilized to monitor reactions involving this compound in real-time. frontiersin.orgnih.govresearchgate.net This would allow for the detection and characterization of transient reaction intermediates, such as sulfonium ions or other species formed during oxidation or other transformations at the sulphide center. By observing the appearance and disappearance of characteristic vibrational bands, a detailed mechanistic understanding of its reactivity can be developed. acs.orgacs.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about its molecular formula and connectivity can be obtained.
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C12H26S), the precise mass of the molecular ion ([M]+•) can be calculated and experimentally verified. This high level of mass accuracy is crucial for distinguishing it from other compounds with the same nominal mass but different elemental formulas.
The theoretical exact mass of the monoisotopic molecular ion of this compound has been computed to be 202.17552200 Da nih.gov. An experimental HRMS measurement yielding a value close to this, within a few parts per million (ppm), would confirm the elemental formula as C12H26S.
Table 1: HRMS Data for this compound Molecular Ion
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H26S | Computed |
| Theoretical Exact Mass | 202.17552200 Da | PubChem nih.gov |
This interactive table provides the fundamental high-resolution mass spectrometry data for the molecular ion of this compound.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound molecular ion. In an MS/MS experiment, the [M]+• ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides insights into the molecule's structure.
The fragmentation of dialkyl sulphides is often characterized by cleavage of the carbon-sulfur bond scribd.commiamioh.edu. Given the structure of this compound, which features two tertiary carbon centers attached to the sulfur atom, the most prominent fragmentation pathway is expected to be the cleavage of one of the C-S bonds. This cleavage would result in the formation of a highly stable tertiary hexyl carbocation (C6H13+) and a tert-hexylthiolate radical. The stability of the tertiary carbocation makes this a particularly favorable fragmentation route libretexts.org.
Other potential, though likely less significant, fragmentation pathways could involve the loss of smaller alkyl groups from the tert-hexyl side chains.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Identity/Origin |
|---|---|---|
| 202.18 | [C12H26S]+• | Molecular Ion |
| 85.10 | [C6H13]+ | tert-Hexyl carbocation (Base Peak) |
| 117.12 | [C6H13S]+ | tert-Hexylthio cation |
This interactive table outlines the primary fragments anticipated from the tandem mass spectrometry analysis of this compound based on established fragmentation principles for tertiary alkyl sulphides.
X-ray Diffraction (XRD) for Solid-State Structure Determination (if applicable)
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
For this compound, which is likely a liquid at standard temperature and pressure, XRD analysis would first require the compound to be crystallized, typically at low temperatures. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If a suitable single crystal were obtained, XRD analysis would yield a complete solid-state structural model.
Table 3: Potential Information from XRD Analysis of this compound
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The crystal's symmetry elements. |
| Atomic Coordinates | The precise position of each carbon and sulfur atom in the unit cell. |
| Bond Lengths (C-S, C-C) | Exact distances between bonded atoms. |
| Bond Angles (C-S-C, etc.) | Angles formed by three connected atoms. |
This interactive table describes the key structural parameters that would be determined from a successful X-ray diffraction study of crystalline this compound.
Photoelectron Spectroscopy (XPS, UPS) for Electronic State and Surface Composition
Photoelectron spectroscopy provides information about the elemental composition and electronic states of a material's surface. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe valence-level electrons researchgate.net.
For this compound, XPS would be highly effective for confirming the presence of carbon and sulfur on the surface of a sample and determining their chemical states. The binding energy of the S 2p core level, for instance, is characteristic of a sulphide environment and can be used to distinguish it from oxidized sulfur species like sulfoxides or sulfones.
UPS analysis would provide details about the molecular orbitals in the valence band region, offering insights into the electronic structure and bonding within the molecule. This technique could determine the ionization potential of the compound. Currently, no specific XPS or UPS data for this compound is available in the literature.
Table 4: Expected Core-Level Binding Energies from XPS for this compound
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285.0 eV | Presence of C-C and C-H bonds |
This interactive table presents the anticipated binding energy regions for the elements in this compound, which would be verified through XPS analysis.
Electron Microscopy (SEM, TEM) for Morphological Characterization (if relevant to composites or films)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are techniques used to visualize the morphology and structure of materials at high magnification. SEM provides detailed images of a sample's surface topography, while TEM provides high-resolution images of its internal structure jocpr.com.
These techniques are generally not applicable to the analysis of a pure, bulk liquid or simple crystalline solid like this compound itself. However, they would become highly relevant if the compound were incorporated into a larger system, such as a polymer composite, a thin film, or a self-assembled monolayer on a substrate. In such cases, SEM could be used to study the surface morphology and dispersion of the sulphide within a matrix, while TEM could provide information on the nanoscale structure and crystallinity of the composite material researchgate.netresearchgate.net. As there are no published studies of this compound being used in such applications, no relevant morphological data is available.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Di-tert-butyl sulfide (B99878) |
| Sulfoxides |
Computational and Theoretical Studies on Di Tert Hexyl Sulphide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering insights into the electronic structure and energetic properties of molecules. researchgate.netmdpi.com
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. mdpi.comyoutube.com For dialkyl sulphides, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP or M06-2X combined with basis sets like 6-311+G** or cc-pVQZ are commonly used to achieve a balance between accuracy and computational cost. mdpi.comnih.gov
Geometry optimization calculations for a representative dialkyl sulphide, Di-tert-butyl sulphide, provide expected values for the key structural parameters, which can be extrapolated to understand the geometry of Di-tert-hexyl sulphide.
Table 1: Calculated Geometric Parameters for a Representative Dialkyl Sulphide (Di-tert-butyl sulphide)
| Parameter | Typical Calculated Value |
|---|---|
| C-S Bond Length | ~1.85 Å |
| C-S-C Bond Angle | ~105-110° |
| C-C Bond Length (tert-butyl) | ~1.54 Å |
| C-C-H Bond Angle | ~109.5° |
This table presents typical values obtained from DFT calculations on analogous molecules, as specific data for this compound is not available in the cited literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive. mdpi.comresearcher.life For sulphides, the HOMO is typically localized on the sulfur atom, reflecting its role as a nucleophilic center. DFT calculations are used to compute the energies of these frontier orbitals.
Table 2: Representative Frontier Orbital Energies for Simple Dialkyl Sulphides
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Dimethyl sulphide | -8.7 | +0.5 | 9.2 |
| Diethyl sulphide | -8.4 | +0.4 | 8.8 |
| Di-tert-butyl sulphide | -8.2 | +0.3 | 8.5 |
Note: The values in this table are illustrative and represent typical trends for simple dialkyl sulphides based on general principles of FMO theory. Specific calculated values for this compound would require dedicated computational analysis.
Calculation of Spectroscopic Parameters (e.g., NMR shielding constants, vibrational frequencies)
DFT calculations are also a valuable tool for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be obtained, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov This allows for the assignment of experimental spectra and the characterization of molecular structure. For organosulfur compounds, the C-S stretching frequency is a key diagnostic feature.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. nih.govbohrium.com Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are often used for this purpose. nih.gov Comparing calculated chemical shifts with experimental data helps to confirm molecular structures and assign complex spectra.
Table 3: Calculated vs. Experimental Vibrational Frequencies for a Representative C-S Bond
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-S Symmetric Stretch | 690 - 710 | 695 - 715 |
| C-S Asymmetric Stretch | 730 - 750 | 735 - 755 |
These values are typical for aliphatic sulphides and demonstrate the general agreement between calculated and experimental data. Calculations are often scaled by a factor to better match experimental results.
Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations
Understanding how a chemical reaction occurs requires mapping the pathway from reactants to products. Transition State Theory (TST) provides a framework for this by postulating that reactions proceed through a high-energy intermediate state known as the transition state or activated complex. britannica.comwikipedia.orgvedantu.com This is the point of maximum potential energy along the reaction coordinate. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. britannica.com
Computational chemistry is used to locate the geometry of the transition state on the potential energy surface. This is a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. wikipedia.org Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
To verify that the located transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC traces the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other. libretexts.org This methodology has been applied to study various reactions of sulphides, such as their pyrolysis and oxidation. researchgate.netresearchgate.netbutler.edu For example, the unimolecular decomposition of di-tert-butyl sulphide has been shown through computational modeling to proceed via a concerted mechanism to form isobutene and tert-butyl thiol. researchgate.netbutler.edu
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape. plos.org
For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformations are possible. MD simulations can reveal the relative populations of different conformers, the energy barriers between them, and the timescales of conformational changes. chemrxiv.org This is crucial for understanding how the molecule's shape influences its properties and reactivity.
MD simulations are also particularly useful for studying solvent effects. By including explicit solvent molecules in the simulation box, one can model how the solvent structure around the solute affects its conformation and dynamics. nih.gov This provides a more realistic representation of the molecule's behavior in solution compared to gas-phase calculations or implicit solvent models. Such simulations can elucidate how properties like hydrophobicity and the formation of solvent shells influence the stability of different conformations. nih.gov
Table 4: Typical Parameters for an All-Atom MD Simulation
| Parameter | Typical Value/Method |
|---|---|
| Force Field | OPLS-AA, CHARMM, AMBER |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 10 - 500 nanoseconds |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability Studies (if relevant to reactivity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. For the reactivity of this compound, a QSAR model could be developed to predict its behavior in specific reactions, such as oxidation or radical-mediated processes.
The first step in QSAR is to define a set of molecular descriptors that numerically represent the molecule's structural and physicochemical properties. These can range from simple descriptors like molecular weight and atom counts to more complex ones derived from quantum chemical calculations, such as:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Steric Descriptors: Molecular volume or surface area.
Once the descriptors are calculated for a series of related sulphides with known reactivity data, a mathematical model (often using multiple linear regression or machine learning algorithms) is built to correlate the descriptors with the observed activity. This model can then be used to predict the reactivity of new, untested compounds like this compound. While no specific QSAR models for this compound are reported, the methodology is broadly applicable to organosulfur compounds for predicting properties like toxicity or reaction rates.
Applications of Di Tert Hexyl Sulphide in Advanced Catalysis Research
Ligand Design and Coordination Chemistry in Homogeneous Catalysis
Steric and Electronic Effects of Di-tert-hexyl Sulphide Ligands on Metal Centers
There is no specific experimental or computational data available in the reviewed literature concerning the steric and electronic effects of this compound as a ligand on metal centers.
In general, for dialkyl sulphide ligands, the steric bulk of the alkyl groups and the electronic properties of the sulfur atom are key determinants of their coordination behavior. The tert-hexyl groups in this compound would be expected to exert significant steric hindrance around a metal center. This steric bulk could influence the coordination number of the metal complex, the accessibility of substrates to the catalytic site, and the stability of the resulting complex.
The electronic effect of a simple dialkyl sulphide ligand is primarily dictated by the sulfur atom's lone pairs, which act as a soft Lewis base, readily coordinating to soft metal centers. The electron-donating nature of the alkyl groups would slightly enhance the Lewis basicity of the sulfur atom compared to less substituted sulphides. However, without specific studies on this compound, any quantification of these effects remains speculative.
Development of Novel Sulphide-Based Catalysts for Organic Transformations
The development of novel catalysts is a vibrant area of chemical research. While there is extensive literature on the use of various sulphide-containing molecules as ligands or catalysts, there are no specific reports on the development of catalysts based on this compound for organic transformations. Research in sulphide-based catalysis often focuses on transition metal sulphides or sulphides with additional functional groups that can modulate their catalytic activity.
Role as Catalyst Promoters or Deactivators in Industrial Processes (from an academic mechanism viewpoint)
No academic literature was found that specifically discusses this compound as either a promoter or a deactivator in industrial catalytic processes.
From a general chemical standpoint, sulphur compounds can act as catalyst poisons or deactivators, particularly for metal catalysts used in processes like hydrogenation, by strongly adsorbing to the active sites and blocking them. Conversely, in some specific applications, such as hydrotreating, sulphur compounds are intentionally used to maintain the catalyst in its active sulphided state. For instance, compounds like di-tert-butyl polysulfide are used as sulfiding agents for hydrotreating catalysts. Given its structure, this compound could potentially act as a source of sulphur under certain conditions, but there is no research to substantiate this specific role.
Mechanistic Studies of Sulphide-Assisted Catalytic Cycles
There are no mechanistic studies in the available literature that involve this compound in a catalytic cycle. Mechanistic studies in catalysis are highly specific to the catalyst, reactants, and reaction conditions. Without any documented catalytic activity for this compound, no such studies have been performed.
Chiral Sulphides in Asymmetric Catalysis (if relevant to this compound or its analogues)
The field of asymmetric catalysis frequently employs chiral ligands to induce enantioselectivity. While chiral sulphides are a known class of organocatalysts and ligands, there is no information available regarding a chiral analogue of this compound or its application in asymmetric catalysis. The synthesis of a chiral version of this compound would require the introduction of a stereocenter, for instance, by using chiral hexyl groups. However, no such compounds or their catalytic applications have been reported in the literature reviewed.
Di Tert Hexyl Sulphide in Materials Science and Engineered Systems
Precursors for the Synthesis of Advanced Inorganic Sulphide Materials (e.g., via Atomic Layer Deposition)
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials with atomic-level precision. The choice of precursor is critical in ALD, requiring compounds with sufficient volatility, thermal stability, and reactivity. While there is no specific academic literature detailing the use of Di-tert-hexyl sulphide as a precursor for ALD, its potential suitability can be assessed based on the properties of other sulfur-containing precursors used for the deposition of metal sulphides.
For the synthesis of advanced inorganic sulphide materials like zinc sulphide (ZnS) or copper sulphide (CuS), common sulfur precursors include hydrogen sulfide (B99878) (H₂S), alkyl thiols, and shorter-chain dialkyl sulfides. The primary requirements for an ALD precursor are:
Volatility: The precursor must have a high enough vapor pressure to be transported into the ALD reactor in the gas phase at a reasonable temperature.
Thermal Stability: The precursor should be stable at the deposition temperature and not decompose in the gas phase, which would lead to non-ideal Chemical Vapor Deposition (CVD)-like growth.
Reactivity: The precursor must react with the substrate surface in a self-limiting manner.
Due to its relatively high molecular weight and the presence of long alkyl chains, this compound is expected to have low volatility, which would likely necessitate higher precursor delivery temperatures. This could potentially lead to thermal decomposition before it reaches the substrate, making it a less-than-ideal candidate for traditional thermal ALD processes. However, in plasma-enhanced ALD (PEALD), the use of plasma can facilitate the decomposition of less volatile precursors at lower temperatures, opening a potential avenue for academic investigation into the use of such larger organosulfur compounds.
| Precursor Type | Examples | Typical Deposition Temperatures (°C) | Advantages | Disadvantages |
|---|---|---|---|---|
| Inorganic Hydrides | Hydrogen Sulfide (H₂S) | 50-500 | High reactivity, clean byproducts | Toxicity, corrosivity |
| Alkyl Thiols | Ethanethiol, Propanethiol | 100-300 | Lower toxicity than H₂S | Potential for carbon contamination |
| Short-chain Dialkyl Sulfides | Dimethyl sulfide, Diethyl sulfide | 150-350 | Good volatility and stability | Higher temperatures may be needed for sufficient reactivity |
| Hypothetical Long-chain Dialkyl Sulfides | This compound | Unknown | Potentially less reactive, allowing for more controlled surface reactions (academic speculation) | Low volatility, potential for thermal decomposition, high carbon content |
Integration into Polymer Chemistry (e.g., as crosslinking agents, initiators, or modifiers for academic studies of resulting material properties)
In polymer chemistry, organic sulfides can play several roles, including acting as crosslinking agents, radical polymerization initiators, or chain transfer agents that modify the final properties of the polymer.
Crosslinking Agents: Crosslinking agents create network structures in polymers, enhancing their mechanical strength and thermal stability. While dialkyl peroxides are commonly used for crosslinking polyolefins, organic sulfides are less common in this role. mdpi.com The stable carbon-sulfur bonds in this compound would likely require high temperatures or high-energy radiation to induce crosslinking, making it less efficient than more reactive compounds.
Initiators: Radical polymerization is often initiated by compounds that can generate free radicals upon heating or irradiation. While some sulfur compounds, particularly disulfides, can act as initiators, simple thioethers like this compound are not typically used for this purpose due to the high energy required to homolytically cleave the C-S bond.
Modifiers (Chain Transfer Agents): The most plausible role for this compound in academic studies of polymer chemistry is as a chain transfer agent (CTA). CTAs are used to control the molecular weight of polymers during radical polymerization. The reactivity of a CTA depends on the lability of the bond that is cleaved. While mercaptans (containing S-H bonds) are highly effective CTAs, dialkyl sulfides can also participate in chain transfer, albeit with lower efficiency. google.com The use of this compound as a CTA would be an interesting academic pursuit to study its effect on the molecular weight distribution and the resulting thermal and mechanical properties of polymers like polystyrene or polymethacrylates. The bulky tert-hexyl groups could introduce unique steric effects, potentially influencing polymer chain packing and, consequently, the material's bulk properties.
| Modifier Type | Example Compound | Primary Function | Effect on Polymer Properties |
|---|---|---|---|
| Mercaptan | Dodecanethiol | Highly effective chain transfer agent | Significant reduction in molecular weight |
| Disulfide | Di-tert-butyl disulfide | Chain transfer and potential for reversible linkages | Molecular weight control, potential for self-healing properties |
| Dialkyl Sulfide | This compound (hypothetical) | Less effective chain transfer agent | Moderate control of molecular weight, potential for altered thermal and mechanical properties due to bulky end groups |
Academic Investigations into Tribological Properties and Lubricant Additive Mechanisms
The field of tribology involves the study of friction, wear, and lubrication. Sulfur-containing compounds are widely used as extreme pressure (EP) and anti-wear (AW) additives in lubricants. These additives form a protective film on metal surfaces under high load and temperature, preventing direct metal-to-metal contact.
The mechanism of action for sulfur-containing additives typically involves the chemical reaction of the sulfur with the metal surface to form a metal sulfide layer, such as iron sulfide. This layer has a lower shear strength than the base metal, which reduces friction and prevents catastrophic wear. The presence of the bulky tert-hexyl groups in this compound might influence the kinetics of this film formation and the morphology of the resulting protective layer. Academic investigations could compare the performance of this compound with linear and other branched dialkyl sulfides to elucidate the role of molecular architecture in tribological performance. nih.gov
| Additive Class | Example | Primary Function | Mechanism |
|---|---|---|---|
| Dialkyl Dithiophosphates | Zinc dialkyldithiophosphate (ZDDP) | Anti-wear, antioxidant | Forms a glassy phosphate/sulfate (B86663) film |
| Sulfurized Olefins | Sulfurized isobutylene | Extreme pressure | Forms a metal sulfide layer at high temperatures |
| Long-chain Dialkyl Sulfides (Hypothetical) | This compound | Potential anti-wear/extreme pressure | Adsorption and potential formation of a metal sulfide tribofilm |
Sulphur-Containing Polymers and their Applications in Self-Healing Materials and Composites
Self-healing materials are designed to repair damage autonomously. A common strategy for imparting self-healing properties to polymers is the incorporation of dynamic covalent bonds, which can break and reform under specific stimuli. Disulfide bonds are a prime example of such dynamic linkages used in self-healing polymers. researchgate.netnih.gov
This compound, being a thioether, contains stable C-S bonds and does not possess the dynamic nature of disulfide bonds. Therefore, it would not be a primary component for promoting self-healing through reversible bond exchange. However, academic research has explored the incorporation of thioether functionalities into polymer backbones to enhance other material properties that can contribute to self-healing mechanisms, such as improved chain mobility or interfacial adhesion. For instance, thioether-functionalized polyolefins have been investigated for their potential in self-healing applications. researchgate.net
In a composite material, this compound could be explored academically as a plasticizer or a compatibilizer at the interface between the polymer matrix and a filler, although this is a speculative application. Its bulky alkyl groups could disrupt polymer chain packing, increasing free volume and potentially enhancing chain mobility, which is a key factor in the self-healing process. mdpi.com
Role in Advanced Energy Storage Materials Research (e.g., as part of electrode compositions, if academically explored)
Research in advanced energy storage, particularly in the area of lithium-sulfur (Li-S) batteries, is intensive. Li-S batteries offer a high theoretical energy density, but they face challenges such as the polysulfide shuttle effect, where soluble lithium polysulfide intermediates migrate to the lithium anode, leading to capacity fade. frontiersin.orgnih.gov
The role of simple dialkyl sulfides like this compound in electrode compositions has not been a significant area of academic exploration. The electrochemistry of Li-S batteries is dominated by the reversible conversion of elemental sulfur to lithium sulfide, a process that involves the breaking and forming of S-S bonds. The stable C-S bonds in this compound are not electrochemically active in the voltage window of a typical Li-S battery.
However, there is a potential, yet academically unexplored, role for such compounds as electrolyte additives. The electrolyte in a Li-S battery plays a crucial role in mediating ion transport and influencing the solubility of polysulfides. It is conceivable that a non-polar molecule like this compound, if added to the electrolyte, could alter the solvation environment of the polysulfides, potentially reducing their solubility and mitigating the shuttle effect. This remains a speculative area for fundamental academic research.
Environmental Transformation and Degradation Pathways of Dialkyl Sulphides
Environmental Fate Modeling and Prediction
Identification of Major Transformation Products and Pathways
The transformation of Di-tert-hexyl sulphide in the environment is expected to proceed through several pathways, primarily involving oxidation of the sulfur atom. The major transformation products are likely to be the corresponding sulfoxide (B87167) and sulfone.
Oxidation Pathways:
The oxidation of dialkyl sulphides is a common transformation route in both biological and chemical processes.
Sulfoxide Formation: The initial oxidation product of a dialkyl sulphide is the corresponding sulfoxide. This reaction can be mediated by microbial enzymes (monooxygenases) or by chemical oxidants present in the environment, such as reactive oxygen species generated during photolysis rsc.orglibretexts.orglibretexts.org. For this compound, this would result in the formation of Di-tert-hexyl sulfoxide.
This compound + [O] → Di-tert-hexyl sulfoxide
Sulfone Formation: The sulfoxide can undergo further oxidation to form the corresponding sulfone. This step also can be microbially or chemically mediated libretexts.orglibretexts.org. The product in this case would be Di-tert-hexyl sulfone.
Di-tert-hexyl sulfoxide + [O] → Di-tert-hexyl sulfone
Studies on the oxidation of various sulphides have shown that the selectivity for sulfoxide versus sulfone formation can depend on the oxidizing agent and reaction conditions researchgate.netnih.gov.
Biodegradation Pathways:
In addition to the direct oxidation of the sulfur atom, microbial degradation can also involve the cleavage of the carbon-sulfur bonds. This would lead to the breakdown of the alkyl chains. Research on the biodegradation of aliphatic sulphides has identified pathways involving the initial oxidation of the alkyl chain, followed by β-oxidation, leading to the formation of thio- and sulfonyl-alkanoic acids nih.gov. For this compound, this would be a more complex process due to the branched nature of the hexyl groups. It is also possible that microorganisms could utilize this compound as a sulfur source, leading to the release of inorganic sulfate (B86663) after the cleavage of the C-S bonds nih.gov.
The following table outlines the potential major transformation products of this compound.
| Transformation Pathway | Initial Reactant | Intermediate Product | Final Product(s) |
| Sulfur Oxidation | This compound | Di-tert-hexyl sulfoxide | Di-tert-hexyl sulfone |
| C-S Bond Cleavage (Biodegradation) | This compound | Various oxygenated and shorter-chain intermediates | Carbon dioxide, water, inorganic sulfate |
Bioavailability and Environmental Mobility Studies (mechanistic focus)
The bioavailability of a chemical refers to the fraction of the total amount of that chemical in the environment that is available for uptake by organisms. Environmental mobility describes the movement of a chemical between different environmental compartments. For a hydrophobic compound like this compound, both bioavailability and mobility are significantly influenced by its partitioning behavior.
Sorption and Mobility:
Due to its expected high hydrophobicity (high Kow), this compound will have a strong tendency to sorb to organic matter in soil and sediment usgs.govnih.govnih.gov. This sorption process is a key factor in reducing its mobility in the environment. The primary mechanism of sorption for non-polar organic compounds is partitioning into the amorphous organic matter of soil and sediment usgs.gov. The bulky and non-polar nature of the tertiary hexyl groups will enhance this partitioning.
Consequently, the mobility of this compound in soil and its transport via water is expected to be very low. It is unlikely to leach significantly into groundwater. In aquatic systems, it will rapidly partition from the water column to suspended solids and bed sediments. This strong sorption also reduces its bioavailability to organisms in the water column but increases its potential exposure to sediment-dwelling organisms.
| Property | Expected Characteristic for this compound | Implication for Environmental Mobility and Bioavailability |
| Water Solubility | Low | Limited transport in aqueous phase; rapid partitioning to solids. |
| Octanol-Water Partition Coefficient (Kow) | High | Strong sorption to soil and sediment organic matter; potential for bioaccumulation in lipid tissues. |
| Vapor Pressure | Low | Limited volatilization from soil and water surfaces; atmospheric transport is not a significant pathway. |
| Sorption Coefficient (Koc) | High | Immobile in soil; low potential for groundwater contamination. |
Bioavailability:
The bioavailability of this compound is intrinsically linked to its low water solubility and strong sorption tendencies. In the aqueous phase, the dissolved fraction will be very small, limiting its uptake by pelagic organisms. However, for benthic organisms that ingest sediment particles, the bioavailability may be higher.
The uptake of hydrophobic compounds by organisms is often related to their lipid content. The high lipophilicity of this compound suggests that if it is taken up by organisms, it has the potential to bioaccumulate in fatty tissues. However, the large molecular size and steric hindrance of the tertiary hexyl groups may also limit its ability to pass through biological membranes, potentially reducing its rate of uptake and bioaccumulation compared to smaller, linear dialkyl sulphides.
Furthermore, the concept of "aging" in soils and sediments can reduce the bioavailability of sorbed contaminants over time mpob.gov.my. As this compound resides in these matrices, it may become more tightly bound or sequestered within the organic matter, making it less available for microbial degradation or uptake by organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
